Product packaging for 3-phenylbenzo[b]phenalen-7-one(Cat. No.:CAS No. 18792-80-8)

3-phenylbenzo[b]phenalen-7-one

Cat. No.: B098977
CAS No.: 18792-80-8
M. Wt: 306.4 g/mol
InChI Key: XPUFZUYCTSSNTI-UHFFFAOYSA-N
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Description

3-phenylbenzo[b]phenalen-7-one is a synthetic derivative of the phenylphenalenone class of organic compounds, characterized by a fused tricyclic phenalenone core structure substituted with a phenyl ring . Phenylphenalenones are of significant research interest due to their broad biological activities observed in structural analogs. Related compounds, particularly positional isomers, have demonstrated promising antimicrobial and cytotoxic properties in scientific studies . For instance, certain synthetic phenylphenalenones have shown activity against various phytofungal strains, indicating potential for application in plant pathology research . Furthermore, some members of this chemical family exhibit cytotoxic effects against human cancer cell lines, including colon, pancreatic, and prostate cancers, making the this compound scaffold a valuable template for pharmacological and mechanistic studies in oncology . The compound serves as a key intermediate in organic synthesis, accessible via routes such as Friedel-Crafts acylation and Suzuki cross-coupling reactions, which allow for further structural diversification . Researchers are exploring this and related molecules for various applications, from developing new bioactive agents to fundamental photophysical studies. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14O B098977 3-phenylbenzo[b]phenalen-7-one CAS No. 18792-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18792-80-8

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

3-phenylbenzo[b]phenalen-7-one

InChI

InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H

InChI Key

XPUFZUYCTSSNTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O

Other CAS No.

18792-80-8

Synonyms

3-Phenyl-7H-benz[de]anthracen-7-one

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 3 Phenylbenzo B Phenalen 7 One

Established Synthetic Pathways to the Benzanthrone (B145504) Core

The construction of the foundational benzanthrone skeleton is the primary challenge in synthesizing its derivatives. Chemists have developed several robust methods, including transition-metal-catalyzed cyclizations and radical-based approaches, to build this polyaromatic framework efficiently.

Palladium-Catalyzed Site-Selective Benzocyclization Techniques

A highly effective, one-pot procedure for synthesizing benzanthrone derivatives involves a palladium-catalyzed cascade reaction. nih.gov This method utilizes the synergistic action of a palladium catalyst and a strong acid to couple α-naphthoic acids with diaryliodonium salts. nih.gov The reaction proceeds through a sequence of C8-arylation followed by an intramolecular Friedel-Crafts acylation, forming two new chemical bonds in a single operation. nih.gov This step-economical approach demonstrates good tolerance for various functional groups on the substrates, enabling the creation of a library of benzanthrone derivatives. nih.gov

The key to this transformation is the dual activation of the diaryliodonium salt's C-I and vicinal C-H bonds, facilitating the construction of the extended π-system of the benzanthrone core. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzanthrone Derivatives

Naphthoic Acid Reactant Diaryliodonium Salt Reactant Yield (%)
1-Naphthoic acid Diphenyliodonium triflate 94%
4-Methoxy-1-naphthoic acid Diphenyliodonium triflate 92%
4-Chloro-1-naphthoic acid Di(p-tolyl)iodonium triflate 85%
1-Naphthoic acid Di(p-methoxyphenyl)iodonium triflate 81%

Data sourced from a study on palladium-catalyzed benzocyclization. nih.gov

Radical Cyclization Approaches for Polyaromatic Framework Construction

Radical cyclizations offer a powerful alternative for constructing complex aromatic frameworks. One established strategy involves generating benzofulvene biradicals from benzannulated enyne-allene precursors. nih.gov These biradicals then undergo intramolecular coupling to form polycyclic systems. nih.gov

A more direct approach to the benzanthrone skeleton utilizes a radical peri-annulation strategy. researchgate.net This method can begin with a substituted anthracene, which is converted into a propargylic ether precursor. A subsequent tin-mediated radical cyclization, followed by iodination and oxidation, yields the final benzanthrone product. researchgate.net This multi-step sequence demonstrates how radical-based bond formation can be strategically employed to assemble the intricate ring system of benzanthrone. researchgate.net Such radical reactions are fundamental in building large, complex Kekulé and non-Kekulé diradicaloids where the benzanthrone unit can be a key structural component. researchgate.net

Advanced Functionalization and Derivatization Strategies at the C-3 Position

Once the benzanthrone core is formed, the introduction of substituents at specific positions is necessary to modulate the compound's properties. The C-3 position is a key site for functionalization, and various methods have been explored to introduce aryl groups like phenyl.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing substituents onto an aromatic ring. byjus.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org In the benzanthrone molecule, the carbonyl group acts as a powerful electron-withdrawing group. This deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. pressbooks.pub

For a substitution to occur at the C-3 position, a leaving group must be present at that site. The SNAr reaction proceeds via an addition-elimination mechanism where a nucleophile first attacks the carbon bearing the leaving group. pressbooks.pub The presence of the carbonyl group helps to stabilize the resulting carbanionic intermediate through resonance, particularly when the attack is at positions ortho or para to it. masterorganicchemistry.compressbooks.pub Therefore, if a benzanthrone derivative with a suitable leaving group (e.g., a halide) at the C-3 position is treated with a phenyl-containing nucleophile, a 3-phenylbenzo[b]phenalen-7-one could theoretically be formed.

Cyclization Reactions Involving Cinnamyliden-anthrone Precursors

The construction of fused ring systems can often be achieved through the cyclization of strategically designed precursors. A plausible, though less commonly cited, route to this compound could involve an intramolecular cyclization of a cinnamyliden-anthrone precursor. This approach is analogous to the Knoevenagel condensation used to prepare related cinnamylidene derivatives, which can then undergo further transformations. researchgate.net

In this hypothetical pathway, an anthrone (B1665570) molecule would first be condensed with cinnamaldehyde (B126680) to form a 10-cinnamyliden-anthrone intermediate. This intermediate possesses a conjugated system that, under thermal or photochemical conditions, could undergo an electrocyclization reaction. This ring-closing step would form a new six-membered ring. Subsequent oxidation or dehydrogenation of this cyclized intermediate would lead to the aromatization of the newly formed ring, yielding the stable this compound structure.

Regioselective 1,4-Addition Reactions for Phenyl Substituent Introduction

The benzanthrone core contains an α,β-unsaturated ketone moiety, making it susceptible to conjugate addition, also known as Michael or 1,4-addition. beilstein-journals.org This pathway provides a direct method for introducing a phenyl group at the C-3 position. Research has shown that organometallic reagents such as phenylmagnesium bromide can react with benzanthrone in a regioselective 1,4-manner. beilstein-journals.org

In this reaction, the phenyl nucleophile from the Grignard reagent attacks the β-carbon (C-3) of the conjugated system, leading to the formation of an enolate intermediate. This intermediate is then protonated during workup to give the 3-phenyl-2,3-dihydrobenzo[b]phenalen-7-one. Subsequent oxidation or dehydrogenation of this intermediate would eliminate the hydrogen at C-2 and C-3, restoring the aromaticity and yielding the final this compound product. This regioselective addition is a powerful tool for C-C bond formation at the C-3 position of the benzanthrone framework. beilstein-journals.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzanthrone
α-Naphthoic acid
Diaryl-iodonium salt
1-Naphthoic acid
Diphenyliodonium triflate
4-Methoxy-1-naphthoic acid
4-Chloro-1-naphthoic acid
Di(p-tolyl)iodonium triflate
Di(p-methoxyphenyl)iodonium triflate
Enyne-allene
Benzofulvene
Anthracene
Propargylic ether
Cinnamyliden-anthrone
Cinnamaldehyde
Phenylmagnesium bromide

Chemical Reactivity and Mechanistic Investigations of 3 Phenylbenzo B Phenalen 7 One

Fundamental Reactivity Patterns of Phenalenone and Benzanthrone (B145504) Systems

The reactivity of 3-phenylbenzo[b]phenalen-7-one is best understood by first examining its parent systems, phenalenone and benzanthrone. These polycyclic aromatic ketones feature a characteristic blend of reactive sites. The core structure is a large, delocalized π-electron system, while the ketone functionality introduces polarity and specific reactivity.

The carbonyl carbon atom is a primary electrophilic site, susceptible to attack by nucleophiles. acs.orgresearchgate.net This is due to the electron-withdrawing nature of the adjacent oxygen atom, which imparts a partial positive charge on the carbon. researchgate.net Conversely, the carbonyl oxygen, with its lone pairs of electrons, acts as a nucleophilic center. acs.orgresearchgate.net The extensive π-system of the aromatic rings can also behave as a nucleophile. acs.org

Benzanthrone and its derivatives are known to undergo a variety of transformations. They can be functionalized through modern synthetic methods, including palladium-catalyzed reactions like Sonogashira and Buchwald-Hartwig couplings, to introduce new substituents. sfasu.edu The reaction of benzanthrone with organometallic reagents, such as Grignard or organolithium reagents, can lead to either 1,2-addition at the carbonyl group or 1,4-conjugate addition, resulting in substitution at various positions on the aromatic core. researchgate.net These reactions can sometimes produce surprisingly stable enol intermediates, which can be isolated before subsequent oxidation or rearrangement. researchgate.netbeilstein-journals.org

Furthermore, these polycyclic systems can participate in cycloaddition reactions. tandfonline.comacs.org For instance, certain benzanthrone-derived enols have been observed to undergo a retro-[2+4]-cycloaddition under acidic conditions. researchgate.net The inherent instability and high chemical activity of the non-Kekulé phenalenone structure also contribute to its diverse reactivity profile. semanticscholar.org

Oxidative and Reductive Transformations of the Core Structure

The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the carbonyl group or the extended aromatic system. Oxidative cyclodehydrogenation, often referred to as the Scholl reaction, is a key synthetic strategy for creating these large, planar aromatic systems from nonplanar oligophenylene precursors. acs.orgphantomsnet.net This process involves the formation of new aryl-aryl bonds through the removal of hydrogen atoms, typically facilitated by an oxidant and a Lewis acid catalyst like FeCl₃ or Cu(II)/AlCl₃. phantomsnet.net Specific oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also employed to facilitate aromatization of intermediates in the synthesis of phenyl-substituted phenalenones. scispace.com

Conversely, the carbonyl group is a primary site for reduction. Complex metal hydrides, such as aluminum hydride, are used to selectively reduce the keto group in unsaturated cyclic ketones. acs.org For the parent phenalenone, reduction can yield dihydro-phenalenone derivatives. The choice of reducing agent is critical to control the reaction outcome and avoid undesired side reactions on the aromatic rings. These transformations are fundamental for modifying the electronic and photophysical properties of the core structure.

Exploration of Electron Transfer Processes and Radical Intermediates

Electron transfer processes are central to the reactivity of the benzanthrone and phenalenone frameworks, often leading to the formation of detectable radical intermediates. Cyclic voltammetry (CV) has been instrumental in studying these events. Electrochemical studies of benzanthrone show a diffusion-controlled, one-electron transfer reaction at lower scan rates, indicating the formation of a radical anion intermediate. sfasu.edutandfonline.comtandfonline.com

At scan rates below 200 mV/s, the process is largely reversible, but it shifts toward quasi-reversible behavior at higher scan rates, suggesting that the kinetics of the electron transfer and subsequent reactions become significant factors. tandfonline.comtandfonline.com The formation of radical intermediates in related systems has also been implicated in palladium-catalyzed cyclization reactions. researchgate.net

Table 1: Cyclic Voltammetry Data for Benzanthrone

Parameter Value Conditions Reference
Cathodic Peak (Epc) -1234.9 ± 5.61 mV vs. Ag/AgCl tandfonline.com
Anodic Peak (Epa) -1158 ± 10.88 mV vs. Ag/AgCl tandfonline.com
Peak-to-Peak Separation (ΔEp) 75.3 ± 9.97 mV Scan rates < 200 mV/s tandfonline.com

This interactive table summarizes key electrochemical parameters obtained from cyclic voltammetry studies of benzanthrone, highlighting the characteristics of its electron transfer process.

For phenalenone derivatives, photoinduced electron transfer is a key process. researchgate.net The presence of a phenyl substituent can facilitate intramolecular charge-transfer (ICT) processes within the excited molecule, which competes with other deactivation pathways. scispace.combioone.org These transient radical species can be detected and characterized using specialized spectroscopic techniques like Electron Paramagnetic Resonance (EPR). nih.govbruker.com

Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques

A suite of advanced spectroscopic techniques is indispensable for unraveling the complex reaction mechanisms of compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for tracking reaction progress and identifying intermediates. researchgate.net Time-series 1D NMR experiments allow for the monitoring of reactant consumption and product formation, providing detailed kinetic data. researchgate.net Furthermore, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for the unambiguous structural determination of intermediates and final products. researchgate.net

When dealing with short-lived or paramagnetic species, other methods are required. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive technique for the direct detection and characterization of radical intermediates. nih.govbruker.comresearchgate.net EPR spectroscopy provides information on the structure and electronic environment of the unpaired electron, confirming the involvement of radicals in a reaction pathway. semanticscholar.orgdntb.gov.ua For instance, the paramagnetic nature of metal complexes with phenalenone-type ligands has been confirmed using EPR. researchgate.net

Photophysical processes are investigated using UV-visible absorption and fluorescence spectroscopy, which can reveal information about intramolecular charge transfer and other excited-state phenomena. acs.orgrsc.org These techniques, often combined with computational studies, provide a comprehensive picture of the electronic transitions involved. rsc.org Finally, mass spectrometry is often used to identify reaction products and can help detect trapped radical intermediates. beilstein-journals.orgchimia.ch

Chemical Stability and Resistance to Oxidizing Agents

Derivatives of benzanthrone are generally recognized for their high photostability and thermal stability. researchgate.net Thermogravimetric analysis has shown that some substituted benzanthrones are stable up to approximately 400°C, a property valuable for applications in materials science. uctm.eduresearchgate.net The extended, fully conjugated aromatic system contributes significantly to this robustness.

The stability of the phenalenone core can be influenced by its substituents. While many derivatives retain the high stability of the parent molecule, certain functional groups can introduce new reaction pathways. researchgate.net For example, the nitration of phenalenone can lead to nitronaphthalic anhydride (B1165640) byproducts through oxidative decomposition, indicating a vulnerability to strong oxidizing and nitrating conditions. oup.com However, the core structure itself is remarkably resilient. Even highly reactive intermediates, such as the enol formed from the reaction of benzanthrone with an organolithium reagent, can be stable enough for isolation and characterization under controlled conditions. beilstein-journals.org This inherent stability, coupled with tunable reactivity, makes the benzo[b]phenalenone framework a compelling scaffold for the development of functional molecules.

Advanced Photophysical Properties of 3 Phenylbenzo B Phenalen 7 One and Analogues

Spectroscopic Absorption and Emission Characteristics

The interaction of 3-phenylbenzo[b]phenalen-7-one and its analogues with light reveals a wealth of information about their electronic structure and how it is influenced by their molecular architecture and environment.

Analysis of Substituent Effects on Photophysical Spectra

The introduction of different functional groups, or substituents, onto the core structure of this compound can significantly alter its absorption and emission properties. This is a well-established strategy for fine-tuning the photophysical behavior of organic chromophores. rsc.orgrsc.org

The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role in modulating the energy levels of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shd-pub.org.rsresearchgate.net For instance, attaching an electron-donating group, such as a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is because these groups raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) tend to lower the energy of the LUMO, which can also result in a red shift. rsc.org

The position of the substituent on the aromatic framework is also critical. Strategic placement can enhance electronic communication across the molecule, leading to more pronounced shifts in the spectra. Theoretical calculations, often employing density functional theory (DFT), are instrumental in predicting and understanding these substituent effects on the electronic transitions. researchgate.net

Solvatochromic Behavior and Environmental Sensitivity in Diverse Media

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of many polar molecules, including derivatives of this compound. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. rsc.org

In polar solvents, molecules with a significant difference in dipole moment between their ground and excited states will exhibit pronounced solvatochromic shifts. worktribe.com For many push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, the excited state is more polar than the ground state. researchgate.net In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum. nih.gov

The sensitivity of the absorption and emission spectra to the solvent environment makes these compounds valuable as fluorescent probes. rsc.org They can be used to characterize the polarity of microenvironments in complex systems, such as biological membranes or polymer matrices. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, providing quantitative information about the local environment. researchgate.net

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent decay back to the ground state can occur through various radiative and non-radiative pathways, including fluorescence, phosphorescence, and energy transfer to other molecules.

Singlet Oxygen Generation Efficiency and Quantum Yield Determination

One of the important deactivation pathways for the excited triplet state of a photosensitizer is through energy transfer to molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govnih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of excited sensitizer (B1316253) molecules that produce a singlet oxygen molecule. nih.gov

Phenalenone and its derivatives are known to be efficient photosensitizers for singlet oxygen generation, with some achieving quantum yields close to unity. researchgate.net The determination of ΦΔ is often carried out by monitoring the decay of a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF). researchgate.net The rate of DPBF decay is proportional to the rate of singlet oxygen production. The wavelength of excitation can also influence the efficiency of singlet oxygen generation. epj-conferences.org

The ability to generate singlet oxygen efficiently makes these compounds promising for applications in photodynamic therapy (PDT), where singlet oxygen is the primary cytotoxic agent responsible for killing cancer cells. nih.gov

Fluorescence Quantum Efficiencies and Photostability Enhancements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.comiss.com A high fluorescence quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

The fluorescence quantum yield of this compound analogues can be significantly influenced by substituents. d-nb.info Groups that promote non-radiative decay pathways, such as those that facilitate torsional motion in the excited state, can lead to a decrease in fluorescence quantum yield. rsc.org Conversely, structural modifications that restrict these non-radiative pathways can enhance fluorescence. rsc.org

Photostability, the ability of a molecule to resist degradation upon exposure to light, is another critical parameter for practical applications. raco.cat Strategies to enhance photostability often involve the introduction of specific functional groups or the incorporation of the chromophore into a protective matrix.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is the basis for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching.

Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer character, such as certain derivatives of this compound, can possess large NLO responses. worktribe.com The first-order and second-order molecular hyperpolarizabilities, which are measures of the NLO response at the molecular level, can be determined experimentally using techniques like Electric Field Induced Second Harmonic generation (EFISH) and Third-Harmonic Generation (THG). worktribe.com

Theoretical calculations can also provide valuable insights into the NLO properties of these compounds and guide the design of new molecules with enhanced NLO activity. worktribe.com The strategic placement of donor and acceptor groups across the π-conjugated framework is a key strategy for maximizing the NLO response. worktribe.com

Theoretical and Computational Investigations of 3 Phenylbenzo B Phenalen 7 One

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of complex organic molecules. For a molecule like 3-phenylbenzo[b]phenalen-7-one, Density Functional Theory (DFT) would be a primary method of choice due to its balance of computational cost and accuracy in describing electronic properties. rsc.orgnih.gov

Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) allows for the accurate prediction of structural parameters including bond lengths and angles. nih.govshd-pub.org.rs For this compound, a key structural feature to investigate would be the dihedral angle between the phenyl substituent and the benzo[b]phenalenone core, as this angle significantly influences the extent of π-conjugation and, consequently, the electronic and photophysical properties.

Once the optimized geometry is obtained, further calculations can reveal details about the electronic distribution. Natural Bond Orbital (NBO) analysis, for instance, can be used to determine atomic charges and analyze donor-acceptor interactions within the molecule. shd-pub.org.rsresearchgate.net This would help in understanding the electronic influence of the phenyl group on the phenalenone system. Additionally, the calculation of the molecular electrostatic potential (MEP) surface would identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com

Table 1: Illustrative Calculated Structural Parameters for this compound (Note: This data is hypothetical and based on typical values for similar structures.)

ParameterCalculated ValueMethod
C=O Bond Length~1.22 ÅDFT/B3LYP/6-311G(d,p)
C-C (Phenyl-Phenalenone) Bond Length~1.48 Å
Phenyl-Phenalenone Dihedral Angle~35-45°

Molecular Orbital Analysis and Prediction of Electronic Transitions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. emerginginvestigators.org For this compound, the HOMO is expected to be distributed across the π-conjugated system of the benzo[b]phenalenone core, while the LUMO would also be located on this core, particularly with significant contributions from the carbonyl group. The presence of the phenyl group would likely perturb these orbitals, potentially raising the HOMO energy level and lowering the LUMO energy level, thus reducing the HOMO-LUMO energy gap.

The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. emerginginvestigators.org A smaller gap generally corresponds to a red-shift in the absorption spectrum and higher reactivity.

Electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT), which provides information about excitation energies, oscillator strengths, and the nature of the transitions. researchgate.netresearchgate.net For this compound, the lowest energy electronic transition would likely be a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. researchgate.net TD-DFT calculations can simulate the UV-Vis absorption spectrum, allowing for a direct comparison with experimental data if available. jmaterenvironsci.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Electronic Transition Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

ParameterValueSignificance
EHOMO-5.8 eVElectron-donating ability
ELUMO-2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)3.3 eVRelated to electronic transition energy and stability emerginginvestigators.org
λmax (Calculated)~375 nmPredicted maximum absorption wavelength (π-π* transition) researchgate.net

Computational Modeling of Photophysical Behavior and Excited States

The photophysical properties of a molecule, such as its fluorescence and phosphorescence characteristics, are governed by the behavior of its electronic excited states. rsc.org Computational methods can model these properties by exploring the potential energy surfaces of the excited states. rsc.org For this compound, after excitation to the first singlet excited state (S1), the molecule can relax through several pathways, including fluorescence (emission of a photon to return to the ground state, S0) or intersystem crossing (ISC) to a triplet state (T1).

The rates of these radiative (fluorescence) and non-radiative (internal conversion, ISC) decay processes can be calculated. rsc.org The energy difference between the S1 and T1 states (ΔES1-T1) is a key factor in determining the efficiency of ISC. A small energy gap generally facilitates ISC, which can lead to phosphorescence or be utilized in applications like photodynamic therapy. rsc.org

Computational modeling can also predict the emission wavelengths for fluorescence and phosphorescence by calculating the energy difference between the respective excited state and the ground state. bohrium.com The solvent environment can significantly impact photophysical properties, and this can be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the effect of a solvent's dielectric constant on the molecule's electronic structure and excited states. shd-pub.org.rs

Theoretical Studies on the Stability of Anionic, Radical, and Cationic Phenalenone Derivatives

The phenalenone core is known for its ability to form stable radical, anionic, and cationic species due to the extensive delocalization of the unpaired electron or charge over its π-system. scielo.br Theoretical studies are crucial for understanding the relative stabilities and electronic structures of these derivatives.

For this compound, computational methods can be used to model its one-electron reduction to form a radical anion, its one-electron oxidation to form a radical cation, and its protonation or deprotonation to form cationic or anionic species. By calculating the energies of these species relative to the neutral molecule, their thermodynamic stability can be assessed. frontiersin.org

The spin density distribution in the radical species can be calculated to identify the location of the unpaired electron. nih.gov In the case of the radical anion of this compound, the spin density would likely be delocalized over the entire benzo[b]phenalenone framework, with some contribution from the phenyl ring. Similarly, for the radical cation, the spin density distribution would indicate the region from which the electron was removed. Understanding the stability of these charged and radical species is important for applications in areas such as molecular electronics and energy storage. jyu.fi

Applications in Advanced Materials Science and Technology

Development of Organic Electronic Materials and Semiconductors

While direct references to 3-phenylbenzo[b]phenalen-7-one in organic electronics are limited, the broader class of phenalenone and benzanthrone (B145504) derivatives, to which it belongs, shows significant promise in this area. These compounds are recognized for their fluorescent properties and are utilized in the creation of dyes and pigments. evitachem.com The core structure's potential for π-delocalization is a key feature for developing organic semiconductors. Organic semiconductors are foundational to next-generation Raman enhancement platforms due to their energetically accessible and delocalized π-electrons, which confer unique chemical, physical, and optoelectronic properties. researchgate.net The development of novel donor-acceptor (D-A) type n-channel semiconductor architectures often incorporates building blocks with high π-core planarity and good π-delocalization, characteristics that can be engineered into phenalenone-based structures. researchgate.net

Utilization as Fluorescent Dyes and Pigments

This compound and its derivatives are notable for their use as fluorescent dyes and pigments. evitachem.com The fluorescence of these compounds is a key characteristic, with benzanthrones being a known class of fluorescent materials. evitachem.com The photophysical properties, including absorption and emission spectra, are influenced by the molecular structure and the solvent environment. rsc.orgbeilstein-journals.org For instance, the introduction of different substituents can shift the absorption and emission wavelengths. beilstein-journals.org The polarity of the solvent can also affect the photophysical behavior, though in some cases, the effect on the ground state is insignificant. beilstein-journals.org

Compound FamilyKey PropertiesRelevant Applications
BenzanthronesFluorescentDyes, Pigments evitachem.com
PhenylphenalenonesHighly conjugated polycyclic aromatic hydrocarbonsDyes mdpi.com
Phenalenone DerivativesTunable photophysical propertiesFluorescent probes rsc.orgrsc.org

Role as Photosensitizers for Photochemical Applications

Phenalenone-based compounds, including derivatives of this compound, are effective photosensitizers in various photochemical reactions. rsc.orgrsc.org Photosensitizers are molecules that, upon light absorption, can initiate a chemical reaction in another molecule. princeton.edu This process is central to applications like antimicrobial photodynamic therapy, where light-activated photosensitizers can kill pathogens. rsc.orgrsc.org The efficiency of a photosensitizer is related to its ability to generate reactive oxygen species or engage in photoinduced electron transfer (PeT). nih.govdiva-portal.org The structure of the phenalenone derivative, particularly the nature and position of substituents, can significantly impact its photosensitizing capabilities. rsc.orgrsc.org For example, the introduction of cationic substituents can enhance the antimicrobial photodynamic efficacy. rsc.orgrsc.org

Integration in Next-Generation Laser Dye Technologies

Functionality as Photodegradation Inhibitors in Materials

The ability of certain organic molecules to absorb UV light and dissipate the energy through harmless pathways makes them effective as photodegradation inhibitors. While direct evidence for this compound in this specific role is scarce, the general principles of photochemistry suggest its potential. princeton.edu Photochemical reactions can lead to the degradation of materials, and inhibitors work by intercepting the harmful radiation or quenching excited states. msu.edu The high molar absorptivity of aromatic compounds like phenalenones in the UV-visible region could be leveraged for this purpose.

Design of Chemical and Environmental Sensing Probes (e.g., pH, Cation Detection)

The responsive fluorescence of phenalenone derivatives to their chemical environment makes them excellent candidates for the development of chemical sensors. sci-hub.sehilarispublisher.com These sensors can detect changes in pH or the presence of specific cations. mdpi.comolabs.edu.inncert.nic.inbyjus.comlibretexts.org The principle behind these sensors often involves a change in the fluorescence properties of the probe upon interaction with the analyte. mdpi.com For example, a fluorescent probe can be designed to exhibit a change in emission intensity or wavelength in the presence of trivalent cations like Al³⁺, Cr³⁺, and Fe³⁺. researchgate.net The design of such probes often involves incorporating specific binding sites for the target analyte into the fluorescent molecule's structure. beilstein-journals.org

Examples of Sensing Applications:

AnalyteSensing MechanismReference
pHChange in fluorescence or absorbance mdpi.com
Trivalent Cations (Al³⁺, Cr³⁺, Fe³⁺)Fluorescence enhancement or quenching researchgate.net
Zn²⁺Selective fluorescence response researchgate.net

Supramolecular Self-Assembly and Ordered Material Design

Supramolecular self-assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. rsc.orgnih.gov The planar and aromatic nature of this compound and its derivatives makes them suitable building blocks for such assemblies. beilstein-journals.org These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov By designing molecules with specific recognition motifs, it is possible to direct their self-assembly into complex architectures like polymers, cages, and frameworks. beilstein-journals.orgcam.ac.uk This bottom-up approach allows for the creation of materials with tailored properties for applications in areas such as electronics and photonics. rsc.org The rigid and shape-persistent nature of some self-assembled structures can preserve the electronic properties of the individual chromophores, which is often lost in uncontrolled aggregation. cam.ac.uk

Analytical and Spectroscopic Characterization Methodologies for 3 Phenylbenzo B Phenalen 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-phenylbenzo[b]phenalen-7-one is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the extensive polycyclic aromatic core would likely appear at the lower field (higher ppm) end of this range due to the deshielding effect of the fused ring system and the electron-withdrawing ketone group. Protons on the appended phenyl group would resonate at slightly higher fields. The integration of these signals would correspond to the number of protons in each distinct chemical environment. Spin-spin coupling would lead to complex splitting patterns (doublets, triplets, multiplets), revealing which protons are adjacent to one another.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For this compound, a large number of signals would be expected in the aromatic region (δ 120-150 ppm). The most downfield signal would be that of the carbonyl carbon (C=O), anticipated to appear in the δ 180-190 ppm range, a characteristic chemical shift for ketones within large conjugated systems. researchgate.net Quaternary carbons (those without attached protons) would typically show weaker signals.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, allowing for the mapping of the proton framework across the benzo[b]phenalenone core and the phenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative orientation of the phenyl group with respect to the planar phenalenone system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular skeleton by connecting fragments established by COSY and identifying the positions of quaternary carbons based on their long-range couplings to nearby protons.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: Values are estimations based on typical ranges for polycyclic aromatic ketones).
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (Phenalenone Core)7.5 - 9.0120 - 140
Aromatic C-H (Phenyl Group)7.2 - 7.8125 - 130
Aromatic Quaternary C-130 - 150
Carbonyl C=O-180 - 190

Mass Spectrometry (LC/MS, HREIMS, HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental composition of a compound and can offer structural information through fragmentation analysis.

For this compound (C₂₃H₁₄O), the calculated exact mass is 306.1045 g/mol .

LC/MS (Liquid Chromatography-Mass Spectrometry): This technique would first separate the compound from any impurities using liquid chromatography, after which the pure compound would be ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer. This is particularly useful for confirming the purity and identity of a sample.

HREIMS (High-Resolution Electron Ionization Mass Spectrometry) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): High-resolution mass spectrometry is critical for determining the precise elemental formula. By measuring the molecular ion peak with high accuracy (typically to four decimal places), the elemental composition C₂₃H₁₄O can be unequivocally confirmed, distinguishing it from other potential formulas with the same nominal mass. For the related compound 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, HRESIMS was used to confirm its formula, C₂₉H₁₆O. researchgate.net The fragmentation pattern observed in the mass spectrum would be characteristic of a stable polycyclic aromatic system, likely showing a very intense molecular ion peak due to the high stability of the aromatic structure.

Table 2. Predicted High-Resolution Mass Spectrometry Data for this compound.
FormulaIon TypeCalculated Exact Mass (m/z)Expected Observation
C₂₃H₁₄O[M+H]⁺307.1117Observed in HRESIMS (positive mode)
C₂₃H₁₄O[M]⁺˙306.1045Observed in HREIMS

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. The FTIR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and ketone components.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹, corresponding to the stretching vibration of the conjugated ketone carbonyl group.

C=C Aromatic Stretch: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, which are characteristic of carbon-carbon bond stretching within the fused aromatic rings.

C-H Aromatic Stretch: A medium-intensity band would be observed above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, corresponding to the stretching of C-H bonds on the aromatic rings.

C-H Aromatic Bending: The "fingerprint region" (below 1000 cm⁻¹) would contain a complex pattern of bands corresponding to out-of-plane C-H bending, which can provide information about the substitution pattern on the aromatic rings.

Table 3. Predicted FTIR Absorption Bands for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
Conjugated Ketone C=O Stretch1640 - 1680Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aromatic C-H Bending (Out-of-plane)700 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. It is particularly informative for compounds with extensive conjugated π-electron systems. Due to its large, fused aromatic structure, this compound is expected to be a colored compound and to exhibit strong absorption in the UV and visible regions.

The spectrum would likely show multiple absorption bands (λₘₐₓ). The high-energy absorptions in the UV region (200-350 nm) would correspond to π → π* transitions within the aromatic system. A lower-energy, broad absorption band extending into the visible region (>400 nm) is also anticipated. This band is characteristic of the extended conjugation involving the phenalenone core, the phenyl substituent, and the carbonyl group, which lowers the energy gap for electronic transitions. The exact position and intensity (molar absorptivity, ε) of these bands would be sensitive to the solvent used. For instance, the related compound 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one shows a strong absorption maximum around 420-430 nm, depending on the solvent. researchgate.net

Table 4. Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound.
Electronic Transition TypePredicted Wavelength Range (nm)Description
π → π*250 - 380Multiple strong absorptions from the polycyclic aromatic system.
Intramolecular Charge Transfer (ICT)> 400Broad, lower-energy absorption band responsible for color.

X-ray Crystallography for Definitive Structural Elucidation

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal, revealing the precise positions of all atoms.

For this compound, a successful crystallographic analysis would provide:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the electronic nature of the bonds within the conjugated system.

Molecular Conformation: The exact dihedral angle between the phenyl group and the benzo[b]phenalenone plane would be determined.

Intermolecular Interactions: Information on how the molecules pack in the solid state, revealing non-covalent interactions such as π-π stacking, which are common in large, planar aromatic systems and influence the material's bulk properties. beilstein-journals.org

Obtaining crystals suitable for X-ray diffraction is often the primary challenge, but for a rigid molecule like this, crystallization from an appropriate solvent system would be a feasible goal.

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